

monolaurin antiviral activity enveloped viruses

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Compound Focus: Monolaurin

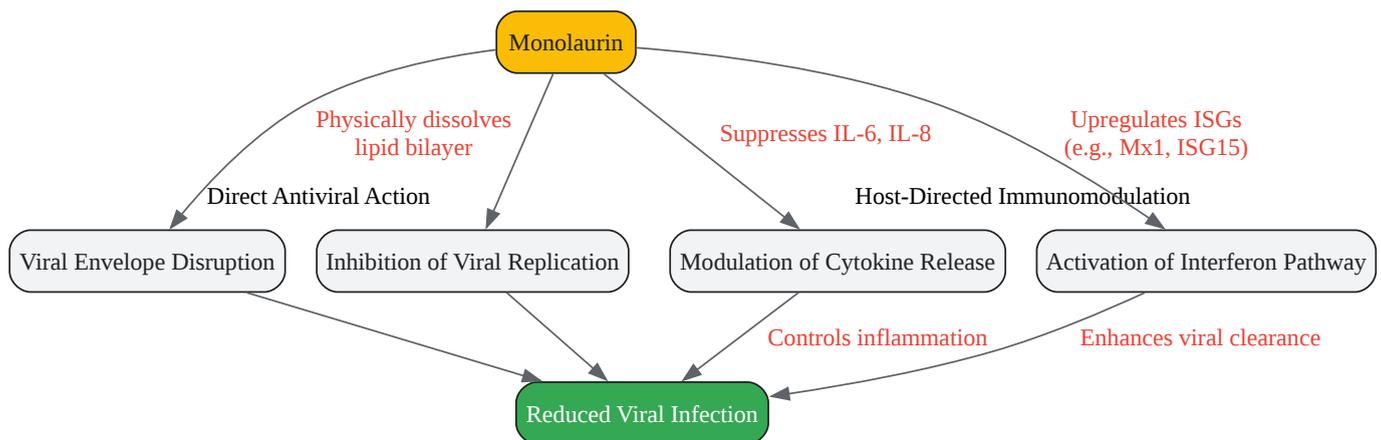
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Proposed Antiviral Mechanisms

Research suggests **monolaurin** employs a multi-pronged strategy against enveloped viruses. The following diagram illustrates these key mechanisms and their interrelationships.



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The antiviral mechanisms involve direct action on the viral envelope and modulation of the host immune response.

Detailed Experimental Data and Protocols

For research and development purposes, this section provides detailed quantitative results and methodologies from key studies.

In Vitro Antiviral Activity Assay (Seneca Valley Virus Model)

The following table summarizes the experimental workflow and results that demonstrated **monolaurin's** potent in vitro activity [1].

Experimental Step	Details	Results & Analysis
Cell Line & Virus	BHK-21 cells; Seneca Valley Virus (SVV) strain.	N/A
Cytotoxicity (CCK-8 Assay)	Maximum Non-Toxic Dose (MNTD) determined after 48h exposure.	MNTD: 0.781 µg/mL (Cell viability >90%)
Viral Inhibition Assay	Cells infected with 100 TCID ₅₀ of SVV + treatment at 1 MNTD.	Viral Replication Inhibition: ~80%
Key Findings	Monolaurin was the most effective medium-chain fatty acid (MCFA) derivative tested.	Effective at non-cytotoxic concentrations.

In Vivo Therapeutic Efficacy (Piglet Model of PEDV Infection)

This table outlines the design and results of an in vivo study investigating **monolaurin's** protective effects against a coronavirus [2].

Parameter	Experimental Details	Key Outcomes (ML+PEDV vs. PEDV Group)
Animal Model	7-day-old piglets.	N/A

Parameter	Experimental Details	Key Outcomes (ML+PEDV vs. PEDV Group)
Dosing Protocol	Oral administration of 100 mg/kg·BW for 7 days before PEDV challenge.	N/A
Clinical Symptoms	Diarrhea score, growth performance.	Significantly alleviated diarrhea ; no significant impact on growth performance (ADG, ADFI).
Virological & Tissue Analysis	Viral load (qPCR), intestinal morphology (H&E staining).	Reduced PEDV replication ; improved villi height/crypt depth ratio, promoting intestinal recovery.
Immunological Response	Serum cytokines (ELISA), jejunum proteomics (LC-MS/MS).	Decreased pro-inflammatory cytokines (IL-6, IL-8) ; 38 DEPs enriched in interferon-related pathways.
Western Blot Validation	Analysis of interferon-stimulated genes (ISGs).	Upregulation of Mx1, DDX58, and ISG15 proteins.

Future Research and Formulation Strategies

A primary focus in advancing **monolaurin** therapeutics is improving its bioavailability and efficacy through novel formulations. A 2024 study highlighted that a **nanoemulsion formulation significantly enhanced the efficacy of monolaurin against both SARS-CoV-2 and Influenza A (H1N1) in vitro** [3]. This delivery system is a promising strategy for clinical application.

The same animal study on PEDV suggested that **monolaurin's** protection is not due to direct virucidal activity alone but through a complex **host-directed mechanism, potentially by regulating the interferon pathway to restore cellular homeostasis** [2]. Future research should further elucidate this immunomodulatory mechanism.

Critical Considerations and Research Gaps

- **Spectrum of Activity:** Most evidence supports activity against **enveloped viruses**. Its efficacy against non-enveloped viruses remains less clear and requires further investigation [1].
- **Translational Challenges:** While human cohort data is promising [4] [5], well-designed human intervention trials are needed to establish definitive causal relationships and effective dosing regimens for prophylaxis or therapy.

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